molecular formula C10H6Cl2N2O2 B5777591 5-(3,4-Dichlorobenzylidene)imidazolidine-2,4-dione

5-(3,4-Dichlorobenzylidene)imidazolidine-2,4-dione

Cat. No.: B5777591
M. Wt: 257.07 g/mol
InChI Key: JFYMAONZMAOSPO-XBXARRHUSA-N
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Description

5-(3,4-Dichlorobenzylidene)imidazolidine-2,4-dione is a heterocyclic compound with the molecular formula C10H6Cl2N2O2. It is characterized by the presence of a 3,4-dichlorobenzylidene group attached to an imidazolidine-2,4-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dichlorobenzylidene)imidazolidine-2,4-dione typically involves the condensation of 3,4-dichlorobenzaldehyde with imidazolidine-2,4-dione. This reaction is often carried out under basic conditions, using a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF). The reaction mixture is usually heated to facilitate the condensation process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow synthesis techniques to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dichlorobenzylidene)imidazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the imidazolidine ring .

Scientific Research Applications

5-(3,4-Dichlorobenzylidene)imidazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3,4-Dichlorobenzylidene)imidazolidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in bacteria and cancer cells. This inhibition is often mediated through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4-Dichlorobenzylidene)imidazolidine-2,4-dione is unique due to its specific dichlorobenzylidene substitution, which imparts distinct chemical and biological properties. This substitution enhances its potential as an antibacterial and anticancer agent compared to other imidazolidine-2,4-dione derivatives .

Properties

IUPAC Name

(5E)-5-[(3,4-dichlorophenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O2/c11-6-2-1-5(3-7(6)12)4-8-9(15)14-10(16)13-8/h1-4H,(H2,13,14,15,16)/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYMAONZMAOSPO-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=C2C(=O)NC(=O)N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/2\C(=O)NC(=O)N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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